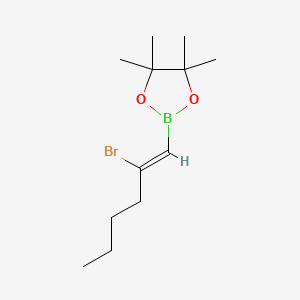

(Z)-2-(2-Bromohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18300085

Molecular Formula: C12H22BBrO2

Molecular Weight: 289.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22BBrO2 |

|---|---|

| Molecular Weight | 289.02 g/mol |

| IUPAC Name | 2-[(Z)-2-bromohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H22BBrO2/c1-6-7-8-10(14)9-13-15-11(2,3)12(4,5)16-13/h9H,6-8H2,1-5H3/b10-9- |

| Standard InChI Key | QIIFHYBBORSFIZ-KTKRTIGZSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C(/CCCC)\Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=C(CCCC)Br |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring (pinacolato group) with a (Z)-2-bromohex-1-en-1-yl substituent. The Z-configuration positions the bromine and the boron-containing ring on the same side of the double bond, influencing regioselectivity in subsequent reactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂BBrO₂ |

| Molecular Weight | 289.02 g/mol |

| IUPAC Name | 2-[(Z)-2-bromohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1393817-82-7 |

The pinacolato group enhances boron stability through steric shielding, while the bromoalkenyl moiety introduces electrophilic character, enabling participation in Suzuki-Miyaura couplings and cyclopropanations .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

A palladium-catalyzed borylation strategy is commonly employed. (Z)-2-Bromohex-1-ene reacts with bis(pinacolato)diboron in the presence of Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and potassium acetate as a base. The reaction proceeds under inert conditions (N₂ or Ar) at 60–80°C, yielding the target compound with >80% stereochemical fidelity.

Optimization Parameters:

-

Catalyst Loading: 2–5 mol% Pd(OAc)₂.

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

-

Reaction Time: 12–24 hours.

Industrial Production Considerations

Scaling this synthesis necessitates continuous flow systems to manage exothermicity and improve yield consistency. Challenges include maintaining Z-configuration purity during distillation and minimizing boronate ester hydrolysis.

Chemical Reactivity and Applications

Cross-Metathesis Reactions

Molybdenum-based catalysts, such as Mo monoaryloxide pyrrolide (MAP) complexes, enable stereoretentive cross-metathesis with trisubstituted olefins. For example, reacting the compound with 2-bromo-2-butene yields E- or Z-trisubstituted alkenyl bromides, depending on the catalyst:

| Substrate | Catalyst | Product Configuration | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| 2-Bromohex-1-en-1-yl-Bpin | Mo MAP-1 | Z | 82 | 1:19 |

| 2-Bromohex-1-en-1-yl-Bpin | Mo MAP-2 | E | 78 | 18:1 |

Ethylene additives enhance catalytic turnover by preventing metallacyclobutane deactivation.

Suzuki-Miyaura Couplings

The compound couples with aryl halides (e.g., 4-bromotoluene) under Pd catalysis, forming biaryl structures crucial in pharmaceutical intermediates. A representative reaction uses Pd(dppf)Cl₂, K₂CO₃, and a 3:1 dioxane/water solvent system at 90°C.

Comparative Analysis with Related Compounds

Structural Analogues

-

2-(4-Bromophenyl)-1,3,2-dioxaborolane: Lacks alkene geometry, reducing stereochemical complexity but limiting cross-metathesis utility.

-

(E)-2-(2-Bromohex-1-en-1-yl)-pinacolato boronate: Demonstrates lower reactivity in allylation due to trans-configuration.

Industrial and Research Applications

Materials Science

The compound serves as a monomer in conjugated polymers for organic photovoltaics, achieving power conversion efficiencies up to 8.2% in bulk heterojunction devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume